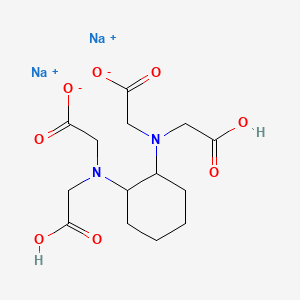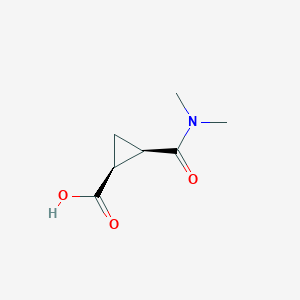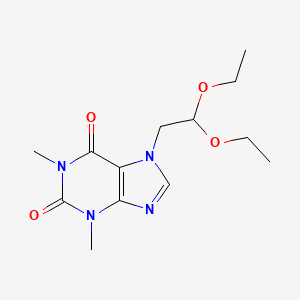
7-(2',2'-Diethoxyethyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2’,2’-Diethoxyethyl)theophylline is a derivative of theophylline, a well-known xanthine compound. Theophylline is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification of theophylline to include a 2’,2’-diethoxyethyl group aims to enhance its pharmacological properties and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2’,2’-Diethoxyethyl)theophylline typically involves the alkylation of theophylline. The reaction is carried out by reacting theophylline with 2,2-diethoxyethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 7-(2’,2’-Diethoxyethyl)theophylline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions: 7-(2’,2’-Diethoxyethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives .
科学的研究の応用
7-(2’,2’-Diethoxyethyl)theophylline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as a bronchodilator and its efficacy in treating respiratory diseases.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 7-(2’,2’-Diethoxyethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
類似化合物との比較
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Theobromine: Found in cocoa products, with mild stimulant effects.
Uniqueness: 7-(2’,2’-Diethoxyethyl)theophylline is unique due to its modified structure, which may offer enhanced pharmacological properties and stability compared to its parent compound, theophylline. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .
特性
分子式 |
C13H20N4O4 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3 |
InChIキー |
HSXVBAOJYPSPGI-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

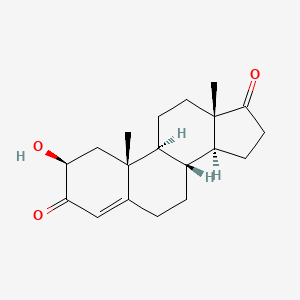
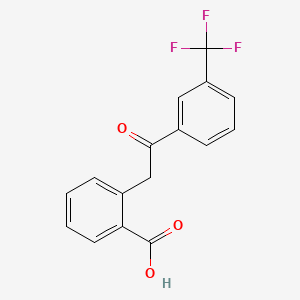
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

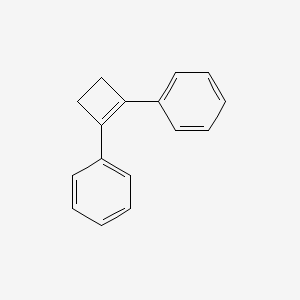
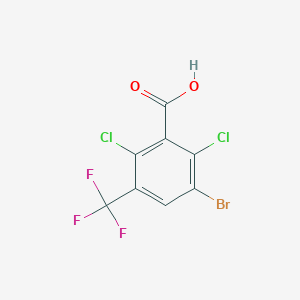
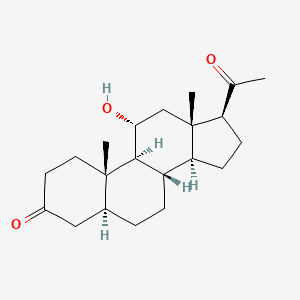

![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
